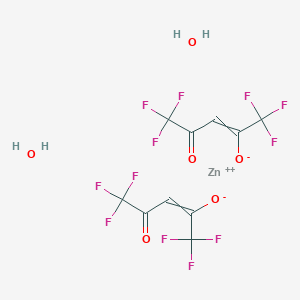
ZINK;1,1,1,5,5,5-Hexafluor-4-oxopent-2-en-2-olat;Dihydrat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ZINC;1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;dihydrate: is a coordination complex that includes zinc as the central metal ion. This compound is known for its unique chemical properties, particularly its stability and reactivity due to the presence of fluorine atoms. It is often used in various research and industrial applications due to its ability to form stable complexes.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a ligand in coordination chemistry to study metal-ligand interactions.
- Employed in the synthesis of other complex compounds.
Biology and Medicine:
- Investigated for its potential use in drug delivery systems due to its stability and reactivity.
- Studied for its antimicrobial properties.
Industry:
- Utilized in the production of advanced materials, including catalysts and electronic components.
- Applied in the field of nanotechnology for the synthesis of nanoparticles.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ZINC;1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;dihydrate typically involves the reaction of zinc salts with hexafluoroacetylacetone in the presence of water. The reaction is usually carried out at room temperature, and the product is obtained as a precipitate. The general reaction can be represented as:
Zn2++2C5H2F6O2+2H2O→Zn(C5H2F6O2)2⋅2H2O
Industrial Production Methods: In industrial settings, the production of this compound may involve more controlled conditions to ensure high purity and yield. This could include the use of automated reactors, precise temperature control, and purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation and Reduction: This compound can undergo redox reactions, particularly involving the zinc ion.
Substitution Reactions: The fluorine atoms in the compound can be substituted with other halogens or functional groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like chlorine or bromine.
Major Products:
Oxidation: Formation of zinc oxide and other oxidized products.
Reduction: Formation of reduced zinc complexes.
Substitution: Formation of halogenated derivatives of the original compound.
Wirkmechanismus
The mechanism by which ZINC;1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;dihydrate exerts its effects is primarily through its ability to form stable complexes with various substrates. The zinc ion acts as a central coordinating entity, allowing the compound to interact with different molecules. This interaction can influence the reactivity and stability of the substrates, making it useful in catalysis and other chemical processes.
Vergleich Mit ähnlichen Verbindungen
Copper(II) bis(1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate): Similar in structure but contains copper instead of zinc.
Nickel(II) bis(1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate): Contains nickel as the central metal ion.
Uniqueness:
- The presence of zinc in ZINC;1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;dihydrate provides unique reactivity and stability compared to its copper and nickel counterparts.
- The compound’s ability to form stable complexes with a wide range of substrates makes it particularly valuable in research and industrial applications.
Eigenschaften
CAS-Nummer |
16743-33-2 |
|---|---|
Molekularformel |
C10H8F12O6Zn |
Molekulargewicht |
517.5 g/mol |
IUPAC-Name |
1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;zinc;dihydrate |
InChI |
InChI=1S/2C5H2F6O2.2H2O.Zn/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;;;/h2*1,12H;2*1H2; |
InChI-Schlüssel |
KPMCYOMCJRBFLE-UHFFFAOYSA-N |
SMILES |
C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.O.O.[Zn+2] |
Isomerische SMILES |
C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(/C(F)(F)F)\O)\C(=O)C(F)(F)F.O.O.[Zn] |
Kanonische SMILES |
C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.O.O.[Zn] |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




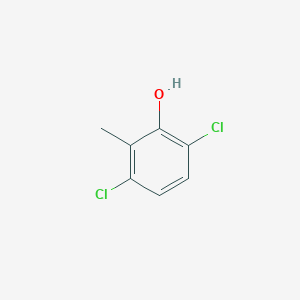


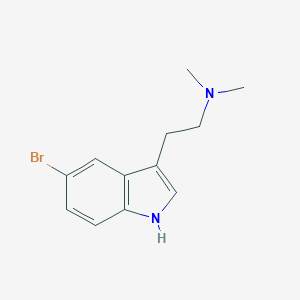
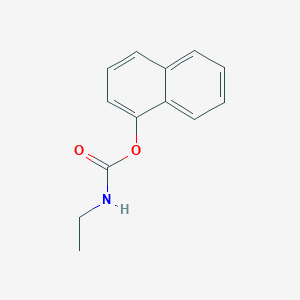
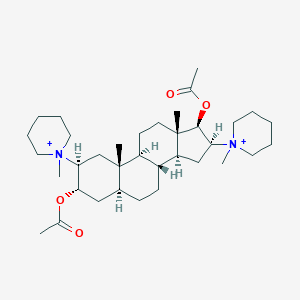




![Methyl benzo[c]cinnoline-4-carboxylate](/img/structure/B99190.png)

